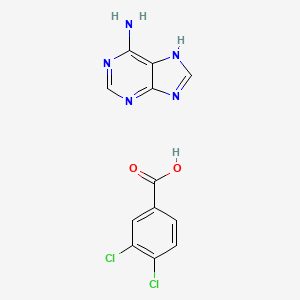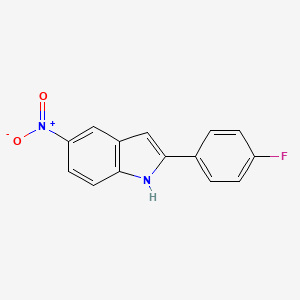
2-(4-Fluorophenyl)-5-nitro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-5-nitro-1H-indole: is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The presence of a fluorophenyl group and a nitro group in this compound enhances its potential for various chemical reactions and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-5-nitro-1H-indole typically involves the nitration of 2-(4-Fluorophenyl)-1H-indole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This method employs boron reagents and palladium catalysts to couple 4-fluorophenylboronic acid with 5-nitroindole .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Fluorophenyl)-5-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Halogenated derivatives: from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(4-Fluorophenyl)-5-nitro-1H-indole is used as a building block in organic synthesis for the development of new pharmaceuticals and agrochemicals .
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets. It has been investigated for its antiviral and anticancer properties .
Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential in treating diseases such as cancer and viral infections .
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of complex organic molecules .
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-5-nitro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group enhances the compound’s ability to bind to specific receptors and enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
- 2-(4-Fluorophenyl)-1H-indole
- 5-Nitro-1H-indole
- 4-Fluoro-1H-indole
Comparison: 2-(4-Fluorophenyl)-5-nitro-1H-indole is unique due to the presence of both a fluorophenyl group and a nitro group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential for various applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
68290-37-9 |
|---|---|
Molekularformel |
C14H9FN2O2 |
Molekulargewicht |
256.23 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-5-nitro-1H-indole |
InChI |
InChI=1S/C14H9FN2O2/c15-11-3-1-9(2-4-11)14-8-10-7-12(17(18)19)5-6-13(10)16-14/h1-8,16H |
InChI-Schlüssel |
LWLJGHHKOFDXOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dichloro-5-[(3-iodoprop-2-yn-1-yl)oxy]furan-2(5H)-one](/img/structure/B14475169.png)

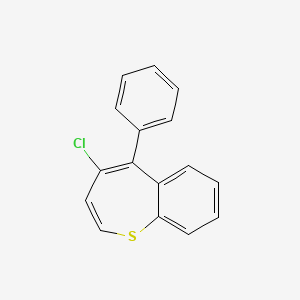
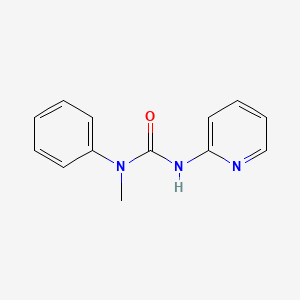
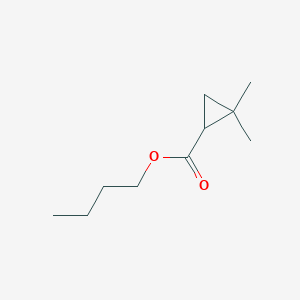
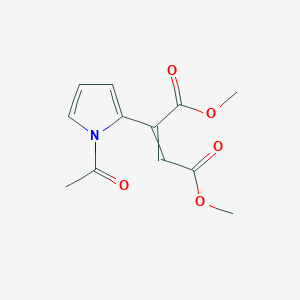
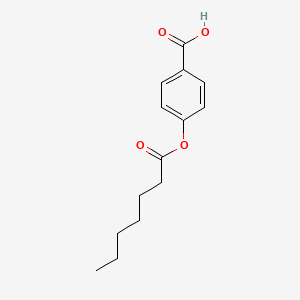
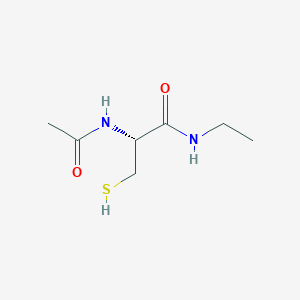



![2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid](/img/structure/B14475237.png)
![Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane](/img/structure/B14475242.png)
